

# Structural Elucidation of 5-Bromo-3-methyl-1-benzofuran: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

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This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-3-methyl-1-benzofuran (CAS No: 33118-85-3). The document details the spectroscopic data and methodologies used to confirm the chemical structure of this important synthetic intermediate.

## Molecular Structure and Properties

5-Bromo-3-methyl-1-benzofuran is a halogenated heterocyclic compound with a molecular formula of  $C_9H_7BrO$  and a molecular weight of 211.06 g/mol. The structure consists of a benzofuran core substituted with a bromine atom at the 5-position and a methyl group at the 3-position. It is typically a liquid at room temperature. The presence of the bromine atom and the benzofuran scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

## Spectroscopic Data for Structural Confirmation

The structural confirmation of 5-Bromo-3-methyl-1-benzofuran is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

### $^1H$ Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.67	d	1.77	1	H-4
7.45 - 7.38	m	-	2	H-2, H-6
7.38 - 7.32	m	-	1	H-7
2.24	d	1.26	3	-CH <sub>3</sub>

Experimental Protocol: A sample of 5-Bromo-3-methyl-1-benzofuran is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## $^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

Carbon NMR spectroscopy identifies the number of unique carbon atoms and provides insight into their chemical environment. The following data is based on spectral prediction due to the limited availability of experimental data in the public domain.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
154.1	C-7a
144.9	C-2
129.7	C-3a
126.8	C-6
123.5	C-4
115.3	C-5
112.9	C-7
112.4	C-3
9.4	-CH <sub>3</sub>

Experimental Protocol (General): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). The <sup>13</sup>C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 MHz. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Mass Spectrometry Data for 5-Bromo-3-methyl-1-benzofuran

m/z	Interpretation
210/212	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> , characteristic isotopic pattern for bromine
195/197	[M-CH <sub>3</sub> ] <sup>+</sup>
131	[M-Br] <sup>+</sup>
102	[M-Br-CHO] <sup>+</sup>

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 5-Bromo-3-methyl-1-benzofuran

Wavenumber ( $\text{cm}^{-1}$ )	Bond Vibration	Functional Group
~3100	C-H stretch	Aromatic
~2920	C-H stretch	Methyl
~1600, ~1470	C=C stretch	Aromatic ring
~1250	C-O-C stretch	Aryl ether
~800	C-H bend	Aromatic (out-of-plane)
~600	C-Br stretch	Aryl bromide

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates, and the spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Synthesis of 5-Bromo-3-methyl-1-benzofuran

The synthesis of 5-Bromo-3-methyl-1-benzofuran can be achieved through the cyclization of an appropriate precursor.

Experimental Protocol: A solution of [(2-acetyl-4-bromophenyl)oxy]acetic acid (1.648 mmol) in acetic acid (2.075 mL) is treated with sodium acetate (9.89 mmol) and acetic anhydride (21.42 mmol). The reaction solution is heated with stirring to  $140\text{ }^{\circ}\text{C}$  for 3.5 hours. After cooling, the mixture is diluted with water and ethyl acetate and washed with 1N aqueous NaOH until the aqueous phase is basic (pH~12). The mixture is then extracted with ethyl acetate. The

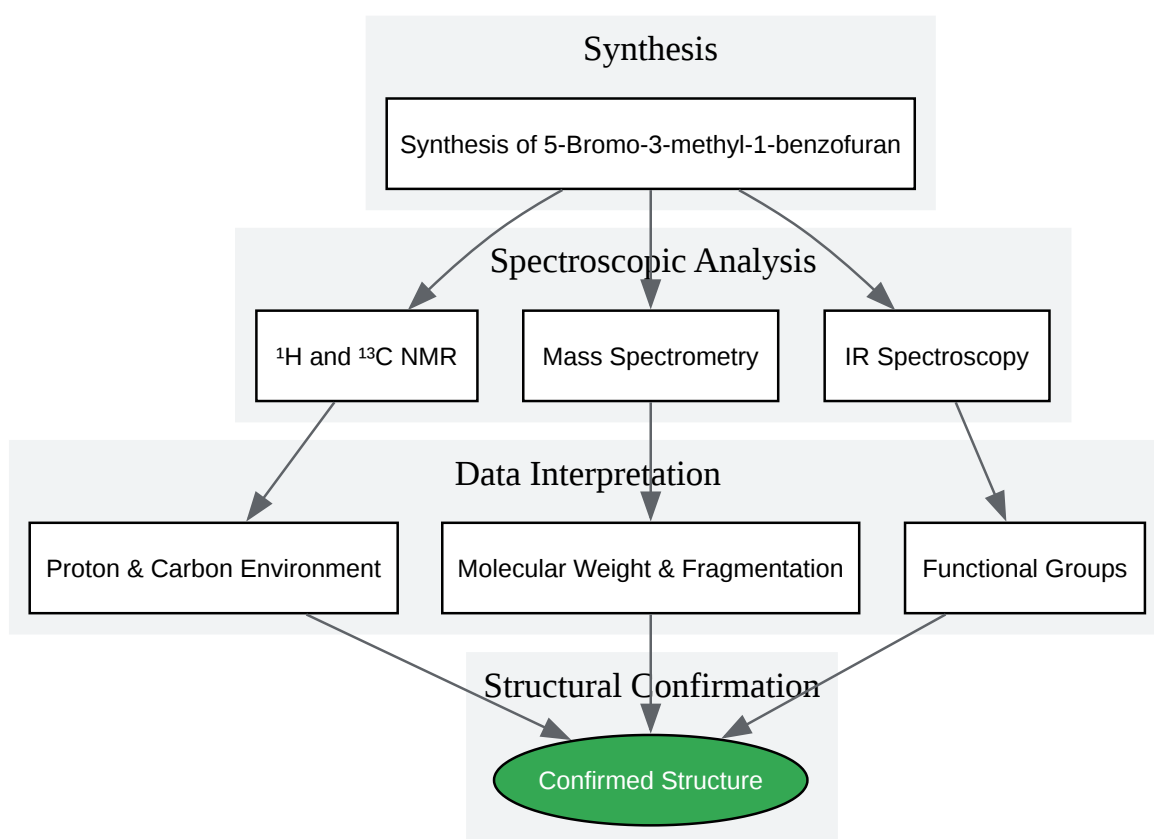
combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product as an oil.

## Visualizations

### Molecular Structure

Caption: Molecular structure of 5-Bromo-3-methyl-1-benzofuran.

### Structural Elucidation Workflow



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Caption: Workflow for the structural elucidation of the target compound.

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